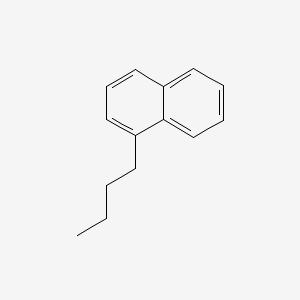

1-Butylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGSMJLDEFDWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075019 | |

| Record name | Butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-89-5, 1634-09-9, 31711-50-9 | |

| Record name | 1-n-Pentylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylnaphtalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Butylnaphthalene via Friedel-Crafts Alkylation: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-butylnaphthalene through the Friedel-Crafts alkylation of naphthalene with 1-butanol. Addressed to researchers, scientists, and professionals in drug development, this document details the underlying reaction mechanism, offers a meticulously validated experimental protocol, and outlines methods for product purification and characterization. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy. Key mechanistic claims and procedural standards are substantiated with citations to authoritative literature.

Introduction: The Significance of Friedel-Crafts Alkylation in Naphthalene Chemistry

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a powerful method for attaching substituents to aromatic rings.[1] This electrophilic aromatic substitution reaction is broadly categorized into alkylation and acylation.[1] The alkylation of naphthalene, a bicyclic aromatic hydrocarbon, is of significant industrial and academic interest, yielding products that serve as intermediates in the synthesis of dyes, polymers, and pharmaceuticals.[2][3] Specifically, the introduction of a butyl group onto the naphthalene scaffold can significantly alter its physicochemical properties, enhancing its utility in various applications, including as a component in lubricating oils.[4]

This guide focuses on the synthesis of this compound, leveraging the reaction of naphthalene with 1-butanol in the presence of a Lewis acid catalyst. While alkyl halides are traditional alkylating agents, alcohols can also be effectively employed, often in the presence of a Brønsted or Lewis acid to facilitate the formation of the requisite carbocation electrophile.[5]

Mechanistic Insights: The Pathway to this compound

The Friedel-Crafts alkylation of naphthalene with 1-butanol proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Electrophile: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃), 1-butanol is protonated, leading to the formation of an oxonium ion. This intermediate readily loses a molecule of water to form a primary butyl carbocation. However, primary carbocations are inherently unstable and prone to rearrangement. It is more likely that the alcohol coordinates with the Lewis acid, and the subsequent complex acts as the electrophile, or that a concerted displacement occurs.[5][6]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the naphthalene ring attacks the butyl carbocation (or its complex). Naphthalene can be substituted at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions.[7] Attack at the α-position is generally favored under kinetic control because the resulting carbocation intermediate (the sigma complex or arenium ion) is more stabilized by resonance, with two contributing structures that retain a complete benzene ring.[7]

-

Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) if sulfuric acid is used, abstracts a proton from the carbon atom bearing the butyl group, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.[7]

Regioselectivity: The preference for α-substitution in the Friedel-Crafts alkylation of naphthalene is a critical consideration. While kinetically favored, the α-isomer can isomerize to the more sterically favored β-isomer under thermodynamic control, especially at higher temperatures or with prolonged reaction times.[8][9] The choice of solvent and catalyst can also influence the α/β isomer ratio.[8][9] For bulkier alkyl groups, steric hindrance with the peri-hydrogen at the C8 position can favor substitution at the β-position.[8]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol details a reliable method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

-

Naphthalene

-

1-Butanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Deionized Water

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Addition funnel

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve naphthalene in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic and should be done carefully to maintain a low temperature.

-

Addition of Alkylating Agent: Place 1-butanol in an addition funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with deionized water, a saturated sodium bicarbonate solution, and finally with deionized water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator.

-

Purification: The crude product is a mixture of this compound, 2-butylnaphthalene, and potentially some polyalkylated products. Purify the crude product by fractional distillation under reduced pressure to isolate this compound.[10] Alternatively, column chromatography on silica gel using hexane as the eluent can be employed for smaller-scale purifications.

Data Presentation and Characterization

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Value | Rationale |

| Molar Ratio (Naphthalene:1-Butanol:AlCl₃) | 1 : 1.2 : 1.1 | A slight excess of the alkylating agent and catalyst ensures complete conversion of naphthalene. |

| Solvent | Anhydrous Dichloromethane | An inert solvent that is suitable for Friedel-Crafts reactions. |

| Reaction Temperature | 0-10 °C (addition), Room Temp. (reaction) | Low initial temperature controls the exothermic reaction; room temperature provides sufficient energy for the reaction to proceed. |

| Reaction Time | 2-4 hours | Adequate time for the reaction to reach completion, which should be monitored by TLC. |

| Expected Yield | 60-70% (isolated) | This is a typical yield for this type of reaction, which can be influenced by the efficiency of the workup and purification. |

| Boiling Point of this compound | ~288 °C at 760 mmHg | Physical constant for product identification.[11] |

Characterization of this compound:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.[12][13] The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the butyl group. The integration of these signals will confirm the ratio of aromatic to aliphatic protons. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present.[12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₁₄H₁₆, MW = 184.28 g/mol ).[11] The fragmentation pattern can provide further structural information.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching of the aromatic ring.[14]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the Friedel-Crafts alkylation of naphthalene, potentially reducing the yield of the desired product:

-

Polyalkylation: Since the alkylated naphthalene is more reactive than naphthalene itself, multiple alkylations can occur. This can be minimized by using a molar excess of naphthalene relative to the alkylating agent.

-

Isomerization: As previously mentioned, the initially formed this compound can isomerize to the thermodynamically more stable 2-butylnaphthalene.[9] Conducting the reaction at lower temperatures and for shorter durations can help to favor the kinetic product.

-

Dealkylation and Transalkylation: At higher temperatures, dealkylation (loss of the butyl group) and transalkylation (transfer of the butyl group to another naphthalene molecule) can occur.[15] These are also mitigated by maintaining a lower reaction temperature.

-

Rearrangement of the Alkylating Agent: While less of a concern with 1-butanol which forms a primary carbocation that would rearrange to a more stable secondary carbocation, this is a significant issue with longer-chain alcohols. The use of milder Lewis acids or specific catalysts can sometimes reduce the extent of carbocation rearrangements.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the Synthesis of this compound.

Conclusion

The Friedel-Crafts alkylation of naphthalene with 1-butanol provides an effective route to this compound. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is crucial for optimizing the synthesis and maximizing the yield of the desired α-isomer. The experimental protocol presented in this guide, coupled with the outlined purification and characterization techniques, offers a robust framework for researchers and scientists. By carefully controlling reaction conditions, particularly temperature, and being mindful of potential side reactions, a successful and reproducible synthesis of this compound can be achieved.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of bacterial biotransformation of alkylnaphthalene lubricating base oil component this compound by LC/ESI-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. US3075890A - Purification of naphthalene by distillation - Google Patents [patents.google.com]

- 11. This compound | C14H16 | CID 15414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing [mdpi.com]

- 14. Naphthalene, 1-butyl- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-Butylnaphthalene

This guide provides a comprehensive overview of the key physical properties of 1-Butylnaphthalene (CAS No: 1634-09-9), focusing on its boiling point and density. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes established data with insights into the experimental methodologies required for their accurate determination.

Introduction to this compound

This compound is an alkylated aromatic hydrocarbon characterized by a naphthalene core substituted with a butyl group. Its chemical structure, C₁₄H₁₆, results in a high molecular weight (184.28 g/mol ) and significant non-polar character.[1][2] These features confer a high boiling point and a density slightly less than water, making it relevant in applications requiring stable, high-temperature liquid phases. For instance, it has been utilized in the manufacturing of energy cables designed for underwater applications.[3] Understanding its physical properties is crucial for process design, safety assessments, and quality control in its various applications.

Core Physical Properties

The boiling point and density are fundamental physical constants that define the physical state and behavior of this compound under various conditions. The values reported in the literature show slight variations, which is common due to differences in experimental conditions and sample purity.

| Physical Property | Reported Value | Source |

| Boiling Point | 291.4 °C (at 760 mmHg) | ChemNet[1] |

| 289 °C | Stenutz[4] | |

| 288 °C (Normal Boiling Temp.) | Chemcasts[5] | |

| Density | 0.973 g/cm³ | ChemNet[1] |

| 0.976 g/cm³ | Stenutz[4] | |

| 960.834 kg/m ³ (~0.961 g/cm³) | Chemcasts[5] |

Experimental Determination of Physical Properties

The trustworthiness of physical property data is directly linked to the rigor of the experimental methods used for its determination. The following sections detail robust protocols for measuring the boiling point and density of high-boiling aromatic liquids like this compound.

Boiling Point Determination via the Thiele Tube Method

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] For high-boiling, non-volatile liquids, direct distillation can be cumbersome and require larger sample volumes.[8][9] The Thiele tube method offers a precise and material-sparing alternative.

Causality of Method Selection: The Thiele tube is specifically designed to be heated by a small flame or heating element on its side arm. This creates a convection current in the heat-transfer fluid (typically mineral oil or silicone oil), ensuring uniform temperature distribution around the sample and thermometer without the need for stirring.[8] This elegant design minimizes temperature gradients, a common source of error, and is ideal for the high temperatures required for this compound.

-

Sample Preparation: Fill a small test tube (fusion tube) to a depth of approximately 2-3 cm with this compound.

-

Capillary Tube Insertion: Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid in the fusion tube.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the fusion tube.

-

Thiele Tube Setup: Insert the thermometer and attached sample into a Thiele tube containing a suitable high-temperature oil, ensuring the sample is fully immersed.

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is now just above the boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

-

Verification: Record the barometric pressure, as boiling point is pressure-dependent.[7]

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Determination via Pycnometry

Density (ρ) is an intrinsic property defined as the mass of a substance per unit volume. For high-purity liquids, a pycnometer, or specific gravity bottle, provides a highly accurate and self-validating method for its determination.

Causality of Method Selection: A pycnometer is a glass flask with a precisely known volume. Its design, featuring a ground-glass stopper with a fine capillary, ensures that it can be filled with a highly reproducible volume of liquid, minimizing measurement errors. By accurately measuring the mass of the pycnometer when empty, filled with a reference substance (like deionized water), and filled with the sample substance (this compound), the density can be calculated with high precision, often to ±0.001 g/mL.[10]

-

Preparation: Thoroughly clean and dry the pycnometer.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper (m_empty).

-

Calibration with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Thermostat the pycnometer to a constant temperature (e.g., 25.0 °C). Dry the exterior and weigh it (m_water).

-

Volume Calculation: Calculate the precise volume of the pycnometer (V) using the density of water (ρ_water) at the measurement temperature: V = (m_water - m_empty) / ρ_water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, thermostat to the same temperature, dry the exterior, and weigh it (m_sample).

-

Density Calculation: Calculate the density of this compound (ρ_sample) using the formula: ρ_sample = (m_sample - m_empty) / V.

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The physical properties of this compound, particularly its boiling point ranging from 288-291.4 °C and density of approximately 0.97 g/cm³, are well-documented.[1][4][5] These characteristics are consistent with its structure as a C14 aromatic hydrocarbon. For researchers and drug development professionals, the accurate determination of these properties is paramount. The methodologies outlined in this guide, namely the Thiele tube method for boiling point and pycnometry for density, represent robust, reliable, and scientifically sound approaches to validating these critical physical constants in a laboratory setting.

References

- 1. 1-n-Butylnaphthalene | 1634-09-9 [chemnet.com]

- 2. This compound | C14H16 | CID 15414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-n-Butylnaphthalene | 1634-09-9 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. chem-casts.com [chem-casts.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to 1-Butylnaphthalene: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-butylnaphthalene, a substituted aromatic hydrocarbon with significant relevance in materials science and as a structural scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, physicochemical properties, and its emerging role in the design of novel therapeutics.

Core Identification and Chemical Profile

This compound is an alkyl derivative of naphthalene, where a butyl group is attached to the alpha-position of the naphthalene ring system. This substitution significantly influences its physical properties compared to the parent naphthalene molecule, rendering it a liquid at room temperature with a higher boiling point and altered solubility characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 1634-09-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆ | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| Synonyms | α-Butylnaphthalene, 1-Naphthyl-1-butane, 1-n-Butylnaphthalene | [2] |

Synthesis of this compound

The primary route for synthesizing this compound is through the Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings.[4] While direct Friedel-Crafts alkylation of naphthalene with a butyl halide is possible, it is notoriously prone to polyalkylation and carbocation rearrangements, leading to a mixture of isomers and products. A more controlled and regioselective synthesis is achieved via a two-step Friedel-Crafts acylation followed by a reduction, which ensures the straight-chain butyl group is introduced at the desired position without rearrangement.[5][6]

Experimental Protocol: Two-Step Synthesis via Friedel-Crafts Acylation-Reduction

This protocol describes a reliable method for the laboratory-scale synthesis of this compound, prioritizing yield and purity.

Step 1: Friedel-Crafts Acylation of Naphthalene

The first step involves the reaction of naphthalene with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-butyrylnaphthalene.[6] The use of an acyl halide circumvents the issue of carbocation rearrangement.

-

Materials: Naphthalene, Butanoyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄), Distilled Water.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ in dry dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add butanoyl chloride to the stirred suspension.

-

Add a solution of naphthalene in dry dichloromethane dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of naphthalene.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-butyrylnaphthalene.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Clemmensen or Wolff-Kishner Reduction of 1-Butyrylnaphthalene

The carbonyl group of the 1-butyrylnaphthalene intermediate is then reduced to a methylene group to yield the final product, this compound. The choice of reduction method depends on the stability of other functional groups in the molecule (if any).

-

Clemmensen Reduction (Acidic Conditions):

-

Materials: Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl), Toluene, 1-Butyrylnaphthalene.

-

Procedure:

-

Reflux the 1-butyrylnaphthalene with amalgamated zinc and concentrated HCl in toluene.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, separate the organic layer, and neutralize any remaining acid.

-

Wash, dry, and concentrate the organic layer. Purify by vacuum distillation.

-

-

-

Wolff-Kishner Reduction (Basic Conditions):

-

Materials: Hydrazine Hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH), Diethylene Glycol, 1-Butyrylnaphthalene.

-

Procedure:

-

Heat the 1-butyrylnaphthalene with hydrazine hydrate and KOH in diethylene glycol.

-

Gradually increase the temperature to allow for the removal of water and excess hydrazine.

-

Reflux until the reaction is complete (monitored by TLC).

-

Cool, dilute with water, and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

-

Wash, dry, and concentrate the organic extracts. Purify by vacuum distillation.

-

-

Caption: Two-step synthesis of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its application in both material and biological contexts. These properties dictate its behavior in various solvents, its potential for membrane permeability, and its toxicological profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Liquid/Oil | [7] |

| Color | Pale Orange to Orange | |

| Melting Point | -19.8 °C | [3] |

| Boiling Point | 288 °C | [3] |

| Density | 0.9608 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.5797 | |

| XLogP3 | 5.5 | [1] |

| Solubility | Insoluble in water; Soluble in Chloroform, DMSO | |

| Storage | Sealed in a dry place at room temperature | [7] |

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. The NIST WebBook provides reference spectra for this compound, including Infrared (IR) and Mass Spectrometry (MS) data, which are invaluable for quality control during and after synthesis.[2]

Applications in Drug Discovery and Development

While this compound itself is not an active pharmaceutical ingredient, the naphthalene scaffold is a privileged structure in medicinal chemistry.[8] Its rigid, planar, and lipophilic nature makes it an excellent core for designing molecules that can engage with biological targets, particularly through π-π stacking and hydrophobic interactions.[9] Naphthalene-based derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8]

Case Study: Naphthalene Scaffolds as Viral Protease Inhibitors

A prominent example of the naphthalene scaffold's utility is in the design of inhibitors for viral proteases, such as the Papain-like protease (PLpro) of SARS-CoV-2.[10] PLpro is a critical enzyme for viral replication and for dismantling the host's antiviral immune response.[10]

-

Mechanism of Action: Naphthalene-based inhibitors are designed to be potent, competitive inhibitors that bind within the active site of the PLpro enzyme.[10] The naphthalene moiety typically anchors the inhibitor within a hydrophobic pocket of the active site. The butyl group, in a hypothetical this compound-derived inhibitor, would further enhance these hydrophobic interactions, potentially increasing binding affinity and residence time. Other parts of the molecule are then functionalized to form hydrogen bonds and other interactions with key amino acid residues in the active site, blocking substrate access and inhibiting enzyme function.

Caption: Mechanism of naphthalene-based PLpro inhibition.

Role in Peptidyl Arginine Deiminase (PAD) Inhibitors

The naphthalene scaffold has also been integral in developing potent inhibitors for Peptidyl Arginine Deiminases (PADs).[11] These enzymes are implicated in autoimmune diseases and some cancers. Studies have shown that hydroxy-naphthalene scaffolds can bind to previously unrecognized sites on the PAD4 enzyme, highlighting the versatility of this chemical moiety in exploring protein-ligand interaction space.[11]

Toxicology and Safety Considerations

The toxicological profile of this compound is not as extensively studied as its parent compound, naphthalene. However, data from naphthalene and closely related alkylnaphthalenes, such as 1-methylnaphthalene, provide a strong basis for assessing its potential hazards.

-

General Naphthalene Toxicity: Naphthalene exposure can lead to a range of adverse health effects, including respiratory tract irritation, hemolytic anemia (particularly in individuals with G6PD deficiency), and neurological effects.[12][13] The U.S. Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR) have published extensive toxicological profiles on naphthalene and methylnaphthalenes.[12][14]

-

Metabolism: Naphthalene and its derivatives are primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes to form reactive intermediates like epoxides and quinones.[13][15] These reactive metabolites are responsible for the observed cytotoxicity and can covalently bind to cellular macromolecules.[15] Glutathione-S-transferase (GST) plays a crucial detoxification role by conjugating these reactive species.[15]

-

1-Alkylnaphthalene Specifics: Animal studies on 1-methylnaphthalene indicate that the primary targets of toxicity are the respiratory tract and the liver.[16] It is presumed that this compound would exhibit a similar target organ profile due to its structural similarity and metabolic pathways.

-

Handling and Safety: Based on available safety data sheets, this compound is classified as a warning-level hazard, causing skin and eye irritation and potential respiratory irritation (H315, H319, H335).[7] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Table 3: GHS Hazard Statements for this compound

| Code | Hazard Statement | Source |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

Conclusion

This compound is a well-defined chemical entity with established synthesis routes and a growing significance beyond its traditional industrial uses. For drug development professionals, its core naphthalene structure represents a validated and versatile scaffold. The lipophilicity imparted by the butyl chain can be strategically exploited to enhance binding in hydrophobic pockets of target proteins. As demonstrated in the development of inhibitors for viral proteases and PAD enzymes, the naphthalene core serves as an excellent starting point for structure-based drug design. However, researchers must remain cognizant of the potential toxicities associated with the naphthalene ring system, necessitating careful toxicological evaluation and ADMET profiling of any new drug candidates derived from this scaffold.

References

- 1. This compound | C14H16 | CID 15414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1-butyl- [webbook.nist.gov]

- 3. chem-casts.com [chem-casts.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [mdpi.com]

- 10. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. epa.gov [epa.gov]

- 15. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biotransformation Pathways of 1-Butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylnaphthalene, a member of the alkylated polycyclic aromatic hydrocarbon (PAH) family, is of significant interest due to its presence in various environmental and industrial settings. Understanding its biotransformation is crucial for assessing its toxicological profile and potential impact on human health. This technical guide provides a comprehensive overview of the metabolic fate of this compound, drawing upon established principles of xenobiotic metabolism and data from structurally related naphthalenes. We will delve into the enzymatic processes governing its conversion, the resulting metabolites, and the analytical methodologies employed for their characterization. This guide is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction: The Significance of this compound Metabolism

This compound belongs to a class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are widespread environmental contaminants. While naphthalene itself has been extensively studied, the metabolic pathways of its alkylated derivatives, such as this compound, are less characterized. The addition of an alkyl substituent can significantly influence the metabolic profile, potentially altering the toxicological properties of the parent compound. Metabolic activation of PAHs is often a prerequisite for their carcinogenic and toxic effects. Therefore, a thorough understanding of how this compound is processed in biological systems is paramount for risk assessment and the development of potential therapeutic interventions in cases of exposure.

The biotransformation of xenobiotics like this compound is broadly categorized into two phases:

-

Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., hydroxyl groups) through oxidation, reduction, or hydrolysis. This phase is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

-

Phase II Metabolism: Consists of conjugation reactions where endogenous polar molecules (e.g., glucuronic acid, sulfate, glutathione) are attached to the functional groups introduced in Phase I. This process generally increases the water solubility of the metabolites, facilitating their excretion from the body.[1][2]

This guide will systematically explore these pathways as they apply to this compound, providing a detailed examination of the enzymes involved and the metabolites formed.

Phase I Biotransformation: The Central Role of Cytochrome P450

The initial and rate-limiting step in the metabolism of this compound is its oxidation by cytochrome P450 enzymes, which are predominantly found in the liver but also present in other tissues like the lungs.[3] Based on studies of naphthalene and other alkylated naphthalenes, two primary oxidative pathways are anticipated for this compound: oxidation of the butyl side chain and hydroxylation of the aromatic naphthalene ring system.[4]

Butyl Side-Chain Oxidation

The presence of the butyl group provides several sites for oxidative attack. Hydroxylation can occur at various positions along the alkyl chain, leading to the formation of primary, secondary, and tertiary alcohols. Further oxidation of these alcohol intermediates can yield aldehydes, ketones, and carboxylic acids. For instance, the metabolism of 1-methylnaphthalene is known to produce 1-naphthoic acid through oxidation of the methyl group.[2] A similar pathway can be postulated for this compound, culminating in the formation of 4-(naphthalen-1-yl)butanoic acid.

Aromatic Ring Hydroxylation

Concurrent with side-chain oxidation, the naphthalene ring system is susceptible to hydroxylation by CYP enzymes. This process can lead to the formation of various isomeric butyl-naphthols. For naphthalene, CYP1A2 has been identified as a key enzyme in the formation of 1-naphthol, while CYP3A4 is more involved in the production of 2-naphthol.[5][6][7] It is plausible that similar CYP isoforms are involved in the aromatic hydroxylation of this compound. The position of hydroxylation on the naphthalene ring will be influenced by the steric and electronic effects of the butyl substituent.

A critical intermediate in the aromatic oxidation of naphthalene is the formation of a reactive epoxide, naphthalene-1,2-oxide. This epoxide can then undergo several transformations:

-

Spontaneous rearrangement to form naphthols.

-

Enzymatic hydration by epoxide hydrolase to yield a dihydrodiol.

-

Conjugation with glutathione (GSH) , which is a major detoxification pathway.

The formation of such reactive epoxide intermediates is a key step in the bioactivation of many PAHs, as these epoxides can covalently bind to cellular macromolecules like DNA, leading to genotoxicity.

Diagram: Proposed Phase I Metabolic Pathways of this compound

Caption: Putative Phase I metabolic pathways of this compound.

Phase II Biotransformation: Conjugation and Detoxification

The hydroxylated metabolites generated during Phase I are typically substrates for Phase II conjugation enzymes. These reactions increase the polarity of the metabolites, facilitating their excretion in urine and bile. The primary Phase II pathways for hydroxylated naphthalenes are glucuronidation, sulfation, and glutathione conjugation.[1][2]

Glucuronidation and Sulfation

Hydroxylated metabolites of this compound, both on the side chain and the aromatic ring, can undergo conjugation with glucuronic acid or sulfate.

-

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite.[2]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolite.[1]

Both glucuronide and sulfate conjugates are highly water-soluble and are readily eliminated from the body.

Glutathione Conjugation

The reactive epoxide intermediates formed during the aromatic oxidation of this compound are key substrates for glutathione S-transferases (GSTs). These enzymes catalyze the nucleophilic attack of the tripeptide glutathione (GSH) on the epoxide, leading to the formation of a glutathione conjugate.[8] This is a critical detoxification pathway, as it prevents the reactive epoxide from binding to cellular macromolecules.[9] The initial glutathione conjugate can be further metabolized to mercapturic acids, which are then excreted in the urine.[10]

Diagram: Phase II Conjugation Pathways

Caption: Major Phase II conjugation pathways for this compound metabolites.

Experimental Methodologies for Studying this compound Biotransformation

A combination of in vitro and in vivo experimental approaches is essential to fully elucidate the biotransformation pathways of this compound.

In Vitro Metabolism Studies

-

Liver Microsomes: Incubations with liver microsomes (from human or animal sources) are a standard in vitro method to study Phase I metabolism. Microsomes contain a high concentration of CYP enzymes.[11]

-

Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for this compound metabolism, incubations can be performed with a panel of individually expressed recombinant human CYP enzymes.

-

Hepatocytes: Primary hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes, allowing for the study of the entire biotransformation cascade.

Table 1: Typical In Vitro Incubation Conditions for this compound Metabolism

| Component | Concentration/Amount | Rationale |

| Liver Microsomes | 0.1 - 1.0 mg/mL | Source of CYP enzymes. |

| This compound | 1 - 100 µM | Substrate concentration range to determine kinetic parameters. |

| NADPH-regenerating system | e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL G6PDH | Provides the necessary cofactor (NADPH) for CYP activity. |

| Phosphate Buffer | 50 - 100 mM, pH 7.4 | Maintains physiological pH for optimal enzyme activity. |

| Incubation Time | 0 - 60 minutes | Time course to determine the rate of metabolism. |

| Incubation Temperature | 37°C | Physiological temperature for mammalian enzymes. |

In Vivo Studies

Animal models, typically rodents, are used to study the in vivo metabolism and disposition of this compound. Following administration of the compound, urine and feces are collected over a period of time to identify and quantify the excreted metabolites. These studies provide valuable information on the major metabolic pathways and the overall clearance of the compound from the body.

Analytical Techniques for Metabolite Identification

The identification and quantification of this compound metabolites require sophisticated analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its various metabolites in biological matrices.[12]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns.[3][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively determine the structure of isolated metabolites, particularly for identifying the exact position of hydroxylation.[14]

Diagram: Experimental Workflow for Metabolite Identification

Caption: General workflow for identifying this compound metabolites.

Toxicological Implications of this compound Metabolism

The metabolism of this compound is a double-edged sword. While Phase II conjugation is primarily a detoxification process, the formation of reactive intermediates in Phase I, particularly epoxides, can lead to toxicity. These electrophilic metabolites can bind to cellular proteins and DNA, leading to cytotoxicity and genotoxicity. The balance between bioactivation (Phase I) and detoxification (Phase II) pathways is a critical determinant of the overall toxicity of this compound. Factors such as the levels and activities of specific CYP and conjugating enzymes can significantly influence an individual's susceptibility to the toxic effects of this compound.

Conclusion and Future Directions

The biotransformation of this compound is expected to proceed through well-established pathways for alkylated PAHs, involving initial oxidation by cytochrome P450 enzymes followed by conjugation reactions. The primary metabolic routes are likely to be hydroxylation of the butyl side chain and the naphthalene ring. While the general principles of its metabolism can be inferred from studies on naphthalene and other analogues, there is a clear need for further research to specifically characterize the metabolic profile of this compound. Future studies should focus on:

-

Identifying the specific metabolites of this compound formed in human and relevant animal models.

-

Determining the specific CYP isoforms responsible for its metabolism and their kinetic parameters.

-

Investigating the regioselectivity of hydroxylation on both the alkyl chain and the aromatic ring.

-

Elucidating the role of Phase II enzymes in the detoxification of this compound metabolites.

A more detailed understanding of these aspects will provide a more accurate assessment of the potential risks associated with exposure to this compound and will be invaluable for the fields of toxicology, environmental health, and drug development.

References

- 1. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. ijpras.com [ijpras.com]

- 4. The disposition and metabolism of naphthalene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of bacterial biotransformation of alkylnaphthalene lubricating base oil component this compound by LC/ESI-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cheme.caltech.edu [cheme.caltech.edu]

- 9. ijomeh.eu [ijomeh.eu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.wur.nl [research.wur.nl]

- 13. materias.df.uba.ar [materias.df.uba.ar]

- 14. Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate of alkylnaphthalene compounds

An In-depth Technical Guide to the Environmental Fate of Alkylnaphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkylnaphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs), are prevalent environmental contaminants stemming from both natural and anthropogenic sources. Their environmental persistence, potential for bioaccumulation, and recognized toxicity necessitate a thorough understanding of their fate and transport in various environmental compartments. This technical guide provides a comprehensive overview of the key processes governing the environmental fate of alkylnaphthalene compounds, including their physicochemical properties, biodegradation by microbial communities, abiotic degradation mechanisms, and ecotoxicological implications. Detailed experimental protocols and visual workflows are presented to equip researchers with the foundational knowledge and practical methodologies required to investigate these critical environmental processes.

Introduction to Alkylnaphthalenes: Sources and Environmental Significance

Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its alkylated derivatives are organic compounds composed of two fused benzene rings with one or more alkyl group substituents.[1] These compounds are major components of crude oil and coal tar and are released into the environment through incomplete combustion of organic materials, industrial processes, and the use of certain consumer products.[2][3] Anthropogenic sources include emissions from vehicle exhaust, industrial manufacturing, and oil spills.[4][5] Natural sources, such as forest fires, also contribute to their environmental burden.[2]

Due to their widespread use and release, alkylnaphthalenes are ubiquitous in various environmental matrices, including air, water, soil, and sediment.[3][6] Their presence is a significant concern due to their potential for genotoxic, mutagenic, and carcinogenic effects on living organisms.[4][7] Consequently, naphthalene is listed as a priority pollutant by numerous environmental agencies, including the United States Environmental Protection Agency (U.S. EPA).[3][8] Understanding the environmental fate of these compounds is paramount for assessing their risk to ecosystems and human health and for developing effective remediation strategies.

Physicochemical Properties Governing Environmental Distribution

The environmental transport and partitioning of alkylnaphthalenes are largely dictated by their physicochemical properties. These properties influence their volatility, solubility in water, and tendency to sorb to organic matter in soil and sediment.

| Property | Naphthalene | Alkylnaphthalenes (General Trend) | Reference(s) |

| Molecular Weight ( g/mol ) | 128.17 | Increases with alkyl chain length | [2][9] |

| Water Solubility (mg/L) | ~30 | Decreases with increasing alkylation | [1][2] |

| Vapor Pressure (mmHg) | 0.087 | Decreases with increasing alkylation | [2][3] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.29 | Increases with increasing alkylation | [2] |

| Soil Sorption Coefficient (Koc) | 200 - 1470 | Increases with increasing alkylation | [2] |

Causality Behind Experimental Choices: The octanol-water partition coefficient (Kow) is a critical parameter used to predict the bioaccumulation potential of a chemical. A higher Kow value, as seen with increasing alkylation, indicates a greater tendency for the compound to partition into the fatty tissues of organisms. Similarly, the soil sorption coefficient (Koc) is essential for predicting the mobility of these compounds in soil. A higher Koc suggests stronger binding to soil organic matter, leading to lower mobility and increased persistence in the soil compartment.

Biodegradation: The Primary Dissipation Pathway

Biodegradation by microorganisms is the most significant process for the removal of alkylnaphthalenes from the environment.[4] A diverse range of bacteria and fungi have demonstrated the ability to utilize these compounds as a source of carbon and energy.[7][10]

Aerobic Biodegradation

Under aerobic conditions, the initial step in the bacterial degradation of naphthalene and alkylnaphthalenes is the oxidation of the aromatic ring by a multi-component enzyme system called naphthalene dioxygenase.[7][11] This enzymatic reaction incorporates both atoms of molecular oxygen into the naphthalene molecule to form cis-1,2-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol).[11]

This initial product is then dehydrogenated to form 1,2-dihydroxynaphthalene, which is subsequently cleaved through either an ortho or meta cleavage pathway, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.[11]

Gram-negative bacteria, such as Pseudomonas, typically utilize the salicylate pathway, where salicylate acts as an inducer for the metabolic genes.[7] In contrast, Gram-positive bacteria, like Rhodococcus, often metabolize salicylate to gentisate.[7]

Caption: Aerobic degradation pathway of naphthalene by bacteria.

Anaerobic Biodegradation

In the absence of oxygen, the degradation of alkylnaphthalenes is a much slower process.[12][13] Anaerobic degradation has been observed under sulfate-reducing, nitrate-reducing, and iron-reducing conditions.[12][13][14] The initial activation of the stable naphthalene ring is a key challenge. One proposed mechanism involves the addition of fumarate to the naphthalene ring, forming 2-(1-naphthyl)succinate.[11] Another proposed initial step is the carboxylation of the naphthalene ring to form 2-naphthoic acid.[13] Following these initial activation steps, the molecule undergoes further degradation through a series of reduction and ring-cleavage reactions.[11]

Caption: Generalized anaerobic degradation pathway of naphthalene.

Fungal Degradation

Certain fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are capable of degrading naphthalene and its derivatives.[10][15] These fungi produce extracellular lignin-modifying enzymes, such as lignin peroxidases and manganese peroxidases, which can oxidize a wide range of aromatic compounds, including alkylnaphthalenes.[15] Fungal degradation can be a significant process in soil environments.[10]

Abiotic Degradation Processes

While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of alkylnaphthalenes in the environment.

Photodegradation

In aquatic environments and on surfaces exposed to sunlight, photodegradation can be an important transformation process for alkylnaphthalenes.[16] The absorption of ultraviolet (UV) radiation can lead to the oxidation of these compounds, forming a variety of oxygenated products such as alcohols, aldehydes, ketones, and quinones.[16] It is important to note that some of these photodegradation products can be more toxic than the parent compounds.[16][17]

Experimental Protocol: Laboratory-Scale Photodegradation Study

-

Solution Preparation: Prepare a stock solution of the target alkylnaphthalene in a water-miscible solvent (e.g., acetonitrile). Spike a known volume of this stock solution into purified water to achieve the desired initial concentration.

-

Reactor Setup: Place the aqueous solution in a quartz photoreactor equipped with a UV lamp that simulates the solar spectrum.

-

Irradiation: Irradiate the solution for a defined period, collecting samples at regular time intervals.

-

Sample Analysis: Analyze the samples for the parent compound and potential transformation products using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the pseudo-first-order degradation rate constant by plotting the natural logarithm of the concentration versus time.

Bioaccumulation and Ecotoxicity

The lipophilic nature of alkylnaphthalenes, indicated by their high log Kow values, gives them the potential to bioaccumulate in the fatty tissues of aquatic organisms.[18] This can lead to biomagnification through the food web. Naphthalene and its derivatives exhibit moderate to high toxicity to a range of aquatic organisms, including fish, invertebrates, and algae.[18][19] The primary mode of toxic action is non-polar narcosis, which disrupts cell membrane function.[17] Chronic exposure can lead to reduced growth, impaired reproduction, and mortality.[18]

Analytical Methodologies for Environmental Monitoring

Accurate quantification of alkylnaphthalenes in environmental samples is crucial for assessing contamination levels and monitoring the effectiveness of remediation efforts.

Experimental Protocol: Extraction and Analysis of Alkylnaphthalenes in Soil

-

Sample Preparation: Air-dry and sieve the soil sample to remove debris.

-

Extraction: Extract a known mass of the soil sample with an appropriate organic solvent (e.g., a mixture of acetone and hexane) using a technique such as Soxhlet extraction or pressurized liquid extraction (PLE).

-

Cleanup: Remove interfering compounds from the extract using solid-phase extraction (SPE) with a silica or alumina sorbent.

-

Analysis: Analyze the cleaned extract using GC-MS. The gas chromatograph separates the individual alkylnaphthalene isomers, and the mass spectrometer provides definitive identification and quantification.

Caption: General analytical workflow for alkylnaphthalenes.

Conclusion and Future Perspectives

The environmental fate of alkylnaphthalene compounds is a complex interplay of their physicochemical properties and various biotic and abiotic transformation processes. Biodegradation, particularly under aerobic conditions, is the primary mechanism for their removal from the environment. However, their persistence can be enhanced in anaerobic environments, and their potential for bioaccumulation and toxicity remains a significant concern. Future research should focus on elucidating the anaerobic degradation pathways of more complex alkylated naphthalenes, understanding the synergistic and antagonistic effects of mixed contaminants on biodegradation rates, and developing more efficient and cost-effective remediation technologies. A deeper understanding of the microbial communities and enzymatic machinery involved in alkylnaphthalene degradation will be crucial for harnessing their potential for bioremediation applications.

References

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. Naphthalene Technical Fact Sheet [npic.orst.edu]

- 3. A Critical Review of Naphthalene Sources and Exposures Relevant to Indoor and Outdoor Air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 5. Biodegradation of naphthalene using Pseudomonas aeruginosa by up flow anoxic–aerobic continuous flow combined bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fungal biodegradation of naphthalene: microcosms studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyhpesticide.com [hyhpesticide.com]

- 12. Anaerobic Degradation of Naphthalene and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. www2.gov.bc.ca [www2.gov.bc.ca]

- 18. Exploring the Impact of Naphthalene (Polycyclic Aromatic Hydrocarbons) on Anabas testudineus (Bloch) through Dose-Specific Bioenzymological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Methodological & Application

Application Notes & Protocols: 1-Butylnaphthalene as a High-Performance Lubricant

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Alkylated Naphthalenes in Advanced Lubrication

Modern mechanical systems operate under increasingly severe conditions, demanding lubricants with exceptional stability, longevity, and performance.[1] While conventional mineral oils and some synthetic base stocks have limitations, Alkylated Naphthalenes (ANs) have emerged as a distinct class of API Group V synthetic fluids, offering a unique combination of properties.[1][2] ANs are manufactured through the alkylation of naphthalene with an olefin, resulting in a molecular structure that provides outstanding thermo-oxidative stability, hydrolytic stability, and additive solvency.[1][2][3][4]

This guide focuses on 1-butylnaphthalene , a representative short-chain AN, detailing its properties and providing robust protocols for its evaluation as a high-performance lubricant base oil or additive. Its aromatic core and aliphatic side-chain work synergistically to deliver superior performance in demanding applications, including automotive and industrial gear oils, high-temperature chain lubricants, and engine oils.[5][6] For researchers and formulation scientists, understanding the fundamental characteristics and evaluation methodologies for this compound is critical for developing next-generation lubrication solutions.

Physicochemical Properties of this compound

The performance of a lubricant is intrinsically linked to its physical and chemical properties. This compound's structure imparts a favorable balance of properties essential for high-performance applications. The naphthalene core provides thermal and oxidative resistance, while the butyl group ensures fluidity and lubricity.

Table 1: Key Physicochemical Properties of this compound and Related Compounds

| Property | Value (for this compound or similar ANs) | Significance in Lubrication | Standard Test Method |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₆[7][8] | Defines the fundamental chemical identity. | - |

| Molecular Weight | 184.28 g/mol [7][8] | Influences volatility, viscosity, and boiling point. | - |

| Kinematic Viscosity @ 40 °C | ~10-30 cSt (Varies with exact composition)[9] | Governs fluid flow and film thickness at operating temperatures. | ASTM D445 |

| Kinematic Viscosity @ 100 °C | ~3-5 cSt (Varies with exact composition)[9] | Critical for high-temperature applications, ensuring sufficient film strength. | ASTM D445 |

| Viscosity Index (VI) | > 60[9] | Indicates the stability of viscosity over a wide temperature range. Higher VI is desirable. | ASTM D2270 |

| Pour Point | -10 to -55 °C[9] | The lowest temperature at which the oil will flow, crucial for cold-start performance. | ASTM D97 |

| Flash Point | > 150 °C[4] | The lowest temperature at which vapors will ignite. A high flash point is critical for safety in high-temperature applications. | ASTM D92 |

| Oxidation Onset Temperature | > 200 °C[4] | A measure of resistance to oxidation, directly related to lubricant life. | ASTM E2009 |

| Density @ 20°C | ~0.96 g/cm³[4] | Affects the volume-to-mass relationship and system hydrodynamics. | ASTM D1298 |

Synthesis Pathway: Friedel-Crafts Alkylation

This compound is typically synthesized via the Friedel-Crafts alkylation of naphthalene.[4][10] This electrophilic aromatic substitution reaction involves reacting naphthalene with an alkylating agent, such as n-butene or 1-butanol, in the presence of an acid catalyst.

Causality in Synthesis: The choice of catalyst is critical for achieving high conversion and selectivity. Strong acids like trifluoromethanesulfonic acid (TfOH) are highly effective due to their ability to efficiently generate the necessary carbocation intermediates for the reaction to proceed.[4] The reaction conditions (temperature, pressure, reactant molar ratio) are optimized to favor the formation of mono- and di-butylnaphthalenes while minimizing unwanted side reactions like olefin polymerization.[4]

Generalized Reaction Scheme:

Naphthalene + n-Butene ---(Acid Catalyst, e.g., TfOH)--> this compound + Multi-butylnaphthalenes

Mechanism of Lubrication: A Molecular Perspective

The exceptional lubricating performance of this compound stems from its unique molecular architecture, which combines the properties of both aromatic and aliphatic compounds.

-

Aromatic Naphthalene Core: The electron-rich, polar naphthalene ring system provides several key benefits. It possesses inherent thermal and oxidative stability.[4] Furthermore, its polarity allows it to effectively solvate lubricant additives and form a tenacious adsorbed film on metal surfaces through π-π interactions. This strong surface affinity is crucial for preventing direct metal-to-metal contact under boundary lubrication conditions.

-

Aliphatic Butyl Chain: The flexible butyl side chains extend away from the metal surface, forming a low-shear strength layer. This layer allows surfaces to slide past one another with minimal resistance, thereby reducing friction and wear. The number and length of these alkyl chains can be tailored during synthesis to control the final fluid's viscosity and pour point.[4]

Caption: Molecular orientation of this compound at the metal interface.

Experimental Protocols for Performance Evaluation

To validate the performance of this compound as a lubricant, a series of standardized tests must be conducted. These protocols are designed to be self-validating by providing quantitative, repeatable data that can be benchmarked against established standards and other lubricant base stocks.

Caption: A streamlined workflow for evaluating this compound.

Protocol 1: Viscometric Properties (ASTM D445 & D2270)

Objective: To determine the kinematic viscosity at standard temperatures and calculate the viscosity index (VI), a key indicator of viscosity stability with temperature change.

Rationale: Viscosity is the most critical property of a lubricant, as it determines the thickness of the lubricating film separating moving parts. The VI is essential for applications experiencing wide temperature fluctuations, ensuring reliable performance from cold start to peak operation.

Methodology:

-

Preparation: Ensure the sample is clear, homogeneous, and free of suspended particles. Select a calibrated capillary viscometer appropriate for the expected viscosity range.

-

Temperature Equilibration: Place the viscometer in a constant temperature bath maintained at 40 °C (±0.02 °C). Allow at least 20 minutes for the sample to reach thermal equilibrium.

-

Measurement at 40 °C: Draw the sample into the viscometer tube. Allow the sample to flow freely under gravity and accurately measure the efflux time (in seconds) for the meniscus to pass between two marked points.

-

Repeatability: Perform at least three measurements. The efflux times should be within the specified repeatability of the method.

-

Calculation at 40 °C: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t, where C is the viscometer calibration constant and t is the average efflux time.

-

Measurement at 100 °C: Repeat steps 2-5 using a constant temperature bath set to 100 °C (±0.02 °C).

-

Viscosity Index (VI) Calculation: Using the kinematic viscosities determined at 40 °C and 100 °C, calculate the VI according to the standard tables and formulas provided in ASTM D2270.

Protocol 2: Oxidative Stability Evaluation (ASTM D2272 - RPVOT)

Objective: To assess the resistance of the lubricant to oxidation under accelerated conditions of heat, pressure, and oxygen in the presence of a copper catalyst.

Rationale: Oxidation is a primary degradation pathway for lubricants, leading to sludge formation, increased viscosity, and corrosive by-products. The Rotating Pressure Vessel Oxidation Test (RPVOT, formerly RBOT) provides a rapid means of evaluating a lubricant's oxidative stability, which correlates with its service life.[9] Alkylated naphthalenes are known for their excellent oxidative stability.[9]

Methodology:

-

Sample Preparation: Place a 50 g sample of this compound into the test vessel. Add 5 mL of distilled water and a polished copper catalyst coil.

-

Assembly and Pressurization: Seal the vessel and charge it with pure oxygen to a pressure of 90 psi (620 kPa) at room temperature.

-

Testing: Place the sealed vessel in a heating bath maintained at 150 °C. The vessel is rotated at 100 rpm to ensure thorough mixing.

-

Data Logging: Continuously monitor and record the pressure inside the vessel.

-

Endpoint Determination: The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed.

-

Result: The result is reported as the time in minutes required to reach the endpoint, known as the "oxidation induction time." A longer time indicates superior oxidative stability.

Protocol 3: Anti-Wear and Friction Performance (ASTM D4172 - Four-Ball Method)

Objective: To determine the lubricant's ability to prevent wear and reduce friction under high-load, boundary lubrication conditions.

Rationale: This test simulates the extreme pressure conditions that can occur in components like gears and bearings. The ability to form a protective film that prevents seizure and minimizes wear is a critical performance attribute. Alkylated naphthalenes can enhance additive effectiveness, improving anti-wear performance.[1][6]

Methodology:

-

Apparatus Setup: Secure three new, clean steel balls in the test cup. Place a fourth ball in the chuck of the motor-driven spindle.

-

Sample Addition: Fill the test cup with the this compound sample, ensuring the three stationary balls are fully immersed.

-

Test Conditions: Set the test parameters. Standard conditions are typically:

-

Load: 40 kgf (392 N)

-

Speed: 1200 rpm

-

Temperature: 75 °C

-

Duration: 60 minutes

-

-

Test Execution: Bring the rotating ball into contact with the three stationary balls and apply the specified load. Start the motor and timer. The frictional torque is typically recorded throughout the test.

-

Post-Test Analysis: After the test, disassemble the apparatus and clean the three stationary balls with a solvent.

-

Wear Scar Measurement: Using a calibrated microscope, measure the diameter of the circular wear scars on each of the three stationary balls to the nearest 0.01 mm.

-

Result: Calculate the average wear scar diameter (WSD). The Coefficient of Friction (COF) is calculated from the average frictional torque. A smaller WSD and lower COF indicate superior tribological performance.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Alkylated naphthalene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. stle.org [stle.org]

- 6. Alkylated naphthalene | ExxonMobil Product Solutions [exxonmobilchemical.com]

- 7. This compound | C14H16 | CID 15414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthalene, 1-butyl- [webbook.nist.gov]

- 9. US20050192184A1 - Alkylated naphthalenes as synthetic lubricant base stocks - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

1-Butylnaphthalene: A High-Performance Heat Transfer Fluid for Demanding High-Temperature Applications

An Application Note and Protocol Guide

Abstract

The efficient and reliable transfer of thermal energy is a cornerstone of numerous industrial and research applications, from chemical synthesis to renewable energy systems. The selection of a heat transfer fluid (HTF) is paramount, directly influencing system efficiency, operational safety, and equipment longevity. 1-Butylnaphthalene, a synthetic aromatic hydrocarbon, has emerged as a superior fluid for high-temperature applications, offering a compelling balance of thermal stability, a wide operational temperature range, and favorable thermophysical properties. This guide provides an in-depth analysis of this compound, comparative assessments against other common HTFs, and detailed protocols for its evaluation and implementation, designed for researchers, scientists, and process development professionals.

Core Principles and Physicochemical Properties of this compound

The molecular structure of this compound (C₁₄H₁₆) — a naphthalene ring with a butyl group substituent — is the foundation of its efficacy as a high-temperature HTF. The aromatic naphthalene core provides exceptional thermal stability, while the alkyl side chain contributes to a low freezing point, ensuring a broad liquid-phase operational window.

A thorough understanding of its properties is crucial for system design and performance optimization.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance in Heat Transfer Applications | Source |

| Molecular Formula | C₁₄H₁₆ | The aromatic structure is inherently resistant to thermal decomposition. | [1][2] |

| Molecular Weight | 184.28 g/mol | Influences viscosity, density, and boiling point. | [1][2][3] |

| Normal Boiling Point | 288 - 289 °C | Allows for high-temperature operation at or near atmospheric pressure, reducing the need for costly high-pressure equipment. | [1] |

| Melting/Freezing Point | -19.8 °C | The low freezing point provides excellent performance in systems that may experience cold startups or require cooling cycles. | [1] |

| Critical Temperature | 518.6 °C | Represents the upper temperature limit for the liquid phase, indicating a high degree of thermal stability. | [1] |

| Specific Heat Capacity | ~1.78 kJ/kg·K (at 25°C) | A high specific heat allows the fluid to transport significant amounts of thermal energy efficiently. | [1] |

| Thermal Conductivity | ~0.14 W/m·K (at 25°C) | Higher thermal conductivity facilitates more rapid and efficient heat exchange between the fluid and system components. | [1] |

| Dynamic Viscosity | ~0.69 cP (at 25°C) | Low viscosity is critical for reducing pumping power requirements and ensuring turbulent flow for efficient heat transfer. | [1] |

Comparative Analysis: Positioning this compound in the HTF Landscape

While no single HTF is perfect for every scenario, this compound occupies a strategic position by offering a blend of high performance and operational practicality.[4] Its advantages become clear when compared against other common fluid classes.

Table 2: Comparative Overview of High-Temperature Heat Transfer Fluids

| Fluid Type | This compound (Synthetic Aromatic) | Mineral Oils | Glycols (Ethylene/Propylene) | Molten Salts |

| Typical Max. Operating Temp. | ~320 °C | 150 - 300 °C | ~177 °C | >500 °C |

| Key Advantages | Excellent thermal stability, wide liquid range, low vapor pressure, non-corrosive. | Low cost, widely available. | Good low-temperature performance, non-toxic options (propylene glycol).[5] | Very high-temperature stability, high heat capacity.[6] |